1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide
Description
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a fused pyrroloimidazole core linked to a phenyl group substituted with a 1-methylimidazole-4-sulfonamide moiety.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-10-16(18-11-20)24(22,23)19-13-5-2-4-12(8-13)14-9-17-15-6-3-7-21(14)15/h2,4-5,8-11,19H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBPSRLNMDEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. These methods are commonly used to construct the pyrrolo[1,2-a]imidazole core and attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s imidazole sulfonamide group distinguishes it from carboxamide (Compound 41, ) and benzothiazole derivatives (). Sulfonamides typically enhance solubility and enable hydrogen bonding, which may improve target binding compared to carboxamides .
Pharmacological Potential
- While the target compound’s specific activity is undocumented in the evidence, analogs with the pyrroloimidazole core (e.g., 3-aryl derivatives in ) show broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and C. albicans) .
- The imidazole sulfonamide moiety may confer kinase or receptor-targeting properties, as seen in sulfonamide-containing drugs like celecoxib .
Biological Activity
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including imidazole and pyrrole rings. Its molecular formula is with a molecular weight of approximately 345.40 g/mol. The IUPAC name reflects its complex structure, which may contribute to its biological activity.
Antimicrobial Activity
Research has identified the compound as having significant antimicrobial properties. A study evaluated various imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain analogues exhibited promising activity with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . The compound's structural features are believed to enhance its efficacy against resistant strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | ≤0.25 | Anti-MRSA |
| Related analogue | 16 | Weak growth inhibitor |
The mechanism of action for this compound involves interaction with specific molecular targets such as bacterial enzymes or receptors. By inhibiting these targets, the compound disrupts essential biochemical pathways in pathogens, leading to reduced viability and growth . The exact molecular pathways remain an area of ongoing research.
Study on Antimicrobial Efficacy
In a comprehensive screening campaign involving an in-house library of compounds, derivatives of imidazole were evaluated for their antimicrobial properties. The study revealed that compounds with halogen substitutions on the indole ring showed enhanced activity against MRSA compared to their unsubstituted counterparts .
Cytotoxicity Assessment
The cytotoxic effects of the compound were also assessed using human embryonic kidney cells (HEK293). Notably, the tested derivatives demonstrated low cytotoxicity at effective antimicrobial concentrations, indicating a favorable therapeutic index .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-methyl-N-(3-pyrroloimidazolylphenyl)imidazole-4-sulfonamide derivatives?
Synthetic optimization should focus on reaction conditions (e.g., solvent, catalyst, temperature) and intermediate purification. For example, using K₂CO₃ in DMF as a base for nucleophilic substitutions (e.g., sulfonamide coupling) can enhance yield . Chromatographic purification (e.g., recrystallization from methanol) is critical for isolating high-purity intermediates, as evidenced by protocols achieving >98% purity via HPLC . Statistical design of experiments (DoE) methods, such as factorial designs, can systematically minimize trial-and-error approaches .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Combine spectroscopic and crystallographic techniques:
- ¹H NMR : Confirm regiochemistry of substituents (e.g., imidazole protons at δ 6.68–7.80 ppm) and monitor sulfonamide formation (NH signals ~δ 11 ppm) .
- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally analogous pyrroloimidazoles (e.g., 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 392.2 ).
Q. What methodologies are used to assess solubility and stability under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s substituents?
- Variable substituent libraries : Synthesize analogs with modifications to the pyrroloimidazole core (e.g., halogenation, alkylation) and sulfonamide group (e.g., trifluoromethyl, aryl substitutions) .
- Biological assays : Pair synthetic analogs with target-specific assays (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with potency, as seen in antimicrobial evaluations of benzimidazole derivatives .
- Computational docking : Use molecular dynamics simulations to predict binding modes, leveraging tools like ICReDD’s reaction path search methods for hypothesis generation .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent polarity affecting compound aggregation) .
- Orthogonal assays : Validate findings using unrelated techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature/residence time control, as suggested for imidazole derivatives in xylene reflux systems .
- Membrane separation technologies : Improve purification efficiency for intermediates, aligning with CRDC subclass RDF2050104 on advanced separation methods .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. How can computational models predict metabolic pathways or toxicity risks for this compound?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation, glucuronidation) via software like GLORY .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
Methodological Notes
- Data interpretation : Cross-reference spectral data with databases like PubChem or ChemIDplus to resolve ambiguities .
- Safety protocols : Adhere to chemical hygiene plans for handling sulfonamides, including PPE and waste disposal guidelines .
- Open-source tools : Leverage ICReDD’s computational-experimental feedback loop for accelerated reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
